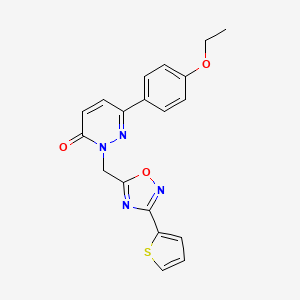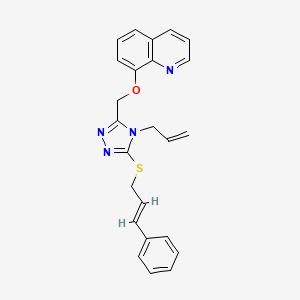
(E)-8-((4-allyl-5-(cinnamylthio)-4H-1,2,4-triazol-3-yl)methoxy)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-8-((4-allyl-5-(cinnamylthio)-4H-1,2,4-triazol-3-yl)methoxy)quinoline, also known as ACTMQ, is a synthetic compound that belongs to the quinoline family. It has been studied for its potential use in various scientific research applications due to its unique chemical structure and properties.
Aplicaciones Científicas De Investigación
Anticonvulsant Activity
Research has explored the synthesis of 8-alkoxy-5-(4H-1,2,4-triazol-4-yl)quinolines, which are closely related to the specified compound, and evaluated their anticonvulsant activities. In these studies, certain derivatives demonstrated significant activity in the maximal electroshock seizure test, suggesting potential applications in treating seizure disorders (Wang et al., 2013).
Antimicrobial Activity
Quinoline and triazole derivatives, similar in structure to the specified compound, have been synthesized and tested for antimicrobial properties. Various studies have found these compounds to exhibit notable activity against different microbial strains, indicating their potential in developing new antimicrobial agents (D'Souza et al., 2020); (Özyanik et al., 2012).
Anticancer Activity
Some synthesized quinoline-triazole compounds, closely related to (E)-8-((4-allyl-5-(cinnamylthio)-4H-1,2,4-triazol-3-yl)methoxy)quinoline, have been evaluated for their anticancer properties. Certain derivatives showed promising results as inhibitors of human tumor cell growth, suggesting a potential application in cancer treatment (Rashad et al., 2010).
Luminescent Properties
Quinoline-triazole compounds have been studied for their luminescent properties, which could have applications in materials science, such as the development of new fluorescent materials (Bai et al., 2017).
Antiviral Properties
Recent studies have explored the synthesis of new quinoline-triazole conjugates, demonstrating significant activity against SARS-CoV-2. This suggests potential therapeutic applications for treating COVID-19 (Seliem et al., 2021).
Propiedades
IUPAC Name |
8-[[5-[(E)-3-phenylprop-2-enyl]sulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl]methoxy]quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4OS/c1-2-16-28-22(18-29-21-14-6-12-20-13-7-15-25-23(20)21)26-27-24(28)30-17-8-11-19-9-4-3-5-10-19/h2-15H,1,16-18H2/b11-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMUMRCCFNTWSEC-DHZHZOJOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC=CC2=CC=CC=C2)COC3=CC=CC4=C3N=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C(=NN=C1SC/C=C/C2=CC=CC=C2)COC3=CC=CC4=C3N=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-8-((4-allyl-5-(cinnamylthio)-4H-1,2,4-triazol-3-yl)methoxy)quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Chloro-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2-methylbenzenesulfonamide](/img/structure/B2357219.png)
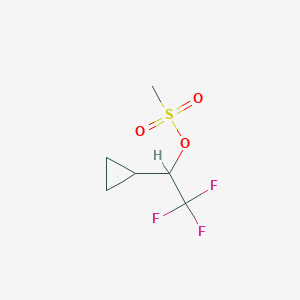
![2-[(4-Fluorosulfonyloxyphenyl)sulfonylamino]-1,3-thiazole](/img/structure/B2357224.png)
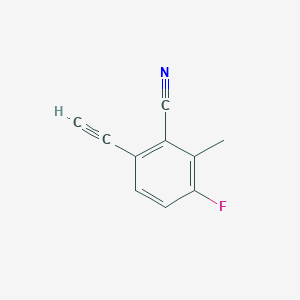
![5-chloro-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2357226.png)
![4-[1-(2-Methylphenyl)pyrazole-4-carbonyl]morpholine-3-carbonitrile](/img/structure/B2357227.png)
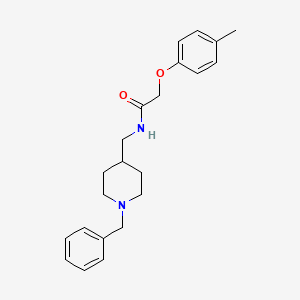
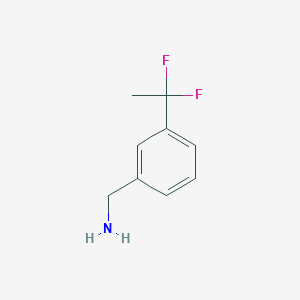
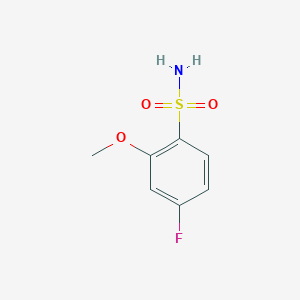
![8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-cyclohexyl-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide](/img/structure/B2357236.png)
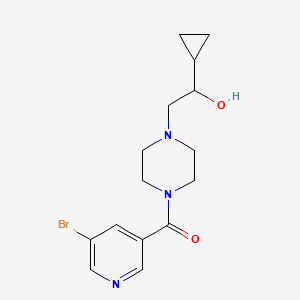
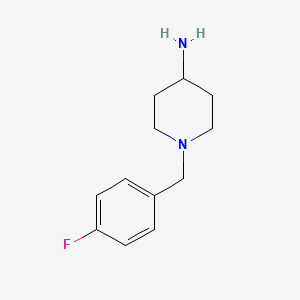
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide](/img/structure/B2357241.png)
